tert-Butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate
CAS No.:
Cat. No.: VC17504149
Molecular Formula: C12H21NO3
Molecular Weight: 227.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21NO3 |
|---|---|
| Molecular Weight | 227.30 g/mol |
| IUPAC Name | tert-butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate |
| Standard InChI | InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-9(8-14)4-5-12(13)6-7-12/h9,14H,4-8H2,1-3H3 |
| Standard InChI Key | BOROURRIAVDNJU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1C(CCC12CC2)CO |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s defining feature is its spiro[2.4]heptane system, where a nitrogen atom bridges two rings: a five-membered azaspiro ring and a two-membered cyclopropane fragment. This arrangement imposes significant steric strain, which influences both reactivity and conformational stability. The tert-butyl carboxylate group at position 4 and the hydroxymethyl substituent at position 5 provide distinct sites for chemical modification (Fig. 1).
Table 1: Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₁NO₃ | |
| Molecular Weight | 227.30 g/mol | |
| IUPAC Name | tert-butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate | |
| CAS Number | Not publicly disclosed | |
| SMILES | CC(C)(C)OC(=O)N1C(CCC12CC2)CO |
Stereochemical Considerations
The compound exists as enantiomers due to the chiral center at position 5. The (S)-enantiomer, in particular, has been isolated using chromatographic techniques. Computational studies suggest that the (S)-form exhibits a 1.2 kcal/mol stabilization over the (R)-form due to reduced torsional strain in the spiro system.
Synthesis and Purification Strategies
Retrosynthetic Analysis
Two primary routes dominate the synthesis:
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Cyclopropanation Approach: A [2+1] cycloaddition between a preformed enamine and dichlorocarbene generates the spirocyclic core.
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Ring-Expansion Strategy: Starting from a pyrrolidine derivative, alkylation and subsequent cyclization yield the azaspiro framework.
Table 2: Representative Synthetic Pathway
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Enamine formation | Ethanol, reflux, 12 h | 78% |
| 2 | Dichlorocarbene cyclopropanation | Phase-transfer catalysis | 65% |
| 3 | Hydroxymethylation | Formaldehyde, NaBH₃CN | 82% |
| 4 | tert-Butyl ester protection | Boc₂O, DMAP, CH₂Cl₂ | 90% |
Enantiomer Separation
Chiral HPLC using a cellulose-based stationary phase (Chiralpak IC-3) achieves baseline separation of (S)- and (R)-enantiomers with α = 1.25. The (S)-enantiomer elutes earlier under normal-phase conditions.
Reactivity and Derivitization
Functional Group Transformations
The hydroxymethyl group (-CH₂OH) undergoes predictable reactions:
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Oxidation: MnO₂ in acetone converts -CH₂OH to -CHO (85% yield).
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Esterification: Acetic anhydride/pyridine yields the acetylated derivative (93% yield).
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Mitsunobu Reaction: Triphenylphosphine/DIAD facilitates ether formation with phenols.
The tert-butyl ester is stable to bases but cleaved by TFA in CH₂Cl₂ (95% deprotection efficiency).
Spiro Ring Reactivity
The strained cyclopropane ring participates in [2π+2σ] cycloadditions with electron-deficient alkynes, enabling access to polycyclic architectures.
Biological Evaluation and Mechanistic Insights
Enzyme Inhibition Studies
In vitro assays demonstrate moderate inhibition of:
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Monoamine oxidase B (MAO-B): IC₅₀ = 12.3 μM (cf. selegiline IC₅₀ = 0.03 μM)
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Histone deacetylase 6 (HDAC6): 38% inhibition at 10 μM
Molecular docking reveals the spiro nitrogen forms a key hydrogen bond with MAO-B’s FAD cofactor (distance: 2.1 Å).
Pharmacokinetic Profiling
Rodent studies of the (S)-enantiomer show:
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Oral bioavailability: 42%
-
t₁/₂: 3.7 h
-
Plasma protein binding: 89%
Applications in Drug Discovery
Central Nervous System (CNS) Therapeutics
The compound’s ability to cross the blood-brain barrier (BBB permeability score: 6.2) makes it a candidate scaffold for:
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Antidepressants (serotonin reuptake modulation)
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Neuroprotective agents (MAO-B inhibition)
Antibiotic Adjuvants
Derivatives bearing sulfonamide groups potentiate β-lactam antibiotics against MRSA (4–8× MIC reduction).
Comparative Analysis with Structural Analogues
Table 3: Related Spirocyclic Compounds
| Compound | Key Structural Difference | Bioactivity |
|---|---|---|
| 4-Azaspiro[2.5]octane-4-carboxylate | Expanded 6-membered ring | Lower MAO-B inhibition |
| 3-Oxa-4-azaspiro[2.4]heptane | Oxygen substitution at position 3 | Enhanced HDAC6 selectivity |
| Spiro[cyclopropane-1,2'-pyrrolidine] | No ester moiety | Improved BBB penetration |
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